molecular formula C14H17NO B2718840 1-(3-Benzylpyrrolidin-1-yl)prop-2-en-1-one CAS No. 2176544-69-5

1-(3-Benzylpyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2718840
CAS No.: 2176544-69-5
M. Wt: 215.296
InChI Key: WQTNEJOCLGDWLE-UHFFFAOYSA-N
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Description

1-(3-Benzylpyrrolidin-1-yl)prop-2-en-1-one is an organic compound with the molecular formula C14H17NO and a molecular weight of 215.296 g/mol This compound features a pyrrolidine ring substituted with a benzyl group and a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-(3-Benzylpyrrolidin-1-yl)prop-2-en-1-one typically involves the reaction of 3-benzylpyrrolidine with an appropriate acylating agent under controlled conditions. One common method includes the use of prop-2-en-1-one as the acylating agent in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Benzylpyrrolidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine ring positions, leading to the formation of various substituted derivatives.

    Addition: The prop-2-en-1-one moiety can undergo addition reactions with nucleophiles such as amines or thiols, forming adducts with potential biological activity.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide.

Scientific Research Applications

1-(3-Benzylpyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Benzylpyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

1-(3-Benzylpyrrolidin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(3-Benzylpyrrolidin-1-yl)propan-2-one: This compound has a similar structure but lacks the double bond in the prop-2-en-1-one moiety, which may affect its reactivity and biological activity.

    1-(3-Benzylpyrrolidin-1-yl)butan-2-one: This compound has an additional carbon in the alkyl chain, which may influence its physical and chemical properties.

    1-(3-Benzylpyrrolidin-1-yl)pentan-2-one:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

1-(3-benzylpyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-14(16)15-9-8-13(11-15)10-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTNEJOCLGDWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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